molecular formula C22H26N2O3S B2456910 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1206994-71-9

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2456910
CAS No.: 1206994-71-9
M. Wt: 398.52
InChI Key: LEVZTQGQMLHJBQ-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a quinoline derivative, a thiophene ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-27-15-20(25)24-12-4-6-16-8-9-17(14-18(16)24)23-21(26)22(10-2-3-11-22)19-7-5-13-28-19/h5,7-9,13-14H,2-4,6,10-12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVZTQGQMLHJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide likely involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the methoxyacetyl group, and the coupling with the thiophene and cyclopentanecarboxamide moieties. Typical synthetic routes may involve:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Methoxyacetyl Group: This step may involve acylation reactions using methoxyacetyl chloride in the presence of a base.

    Coupling with Thiophene and Cyclopentanecarboxamide: This could involve Suzuki or Stille coupling reactions for the thiophene ring and amide bond formation for the cyclopentanecarboxamide.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyacetyl group or the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups or the quinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity of quinoline and thiophene derivatives.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, used as an antimalarial.

    Thiophene Derivatives: Like pioglitazone, used as an antidiabetic.

    Cyclopentanecarboxamide Derivatives: These are less common but could include various synthetic intermediates.

Uniqueness

The uniqueness of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its combination of these three distinct moieties, which could confer unique biological activities and chemical properties.

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core fused with a thiophene ring and a cyclopentanecarboxamide moiety. The presence of the methoxyacetyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C19H22N2O3S
Molecular Weight: 350.45 g/mol
CAS Number: 1324207-04-6

Preliminary studies suggest that this compound may interact with various biological pathways:

  • Neurotransmitter Modulation: The tetrahydroquinoline structure is known for its ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine receptors. This interaction could have implications for neurological disorders.
  • Calcium Channel Interaction: The dihydropyridine-like characteristics suggest potential activity as a calcium channel modulator, which is relevant in cardiovascular pharmacology.
  • Enzyme Inhibition: The cyclopentanecarboxamide moiety may exhibit inhibitory effects on specific enzymes involved in inflammatory processes or cancer progression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:

  • Cell Line Studies: The compound has been tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa12Cell cycle arrest

These results suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting the cell cycle.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models: Animal models of inflammation (e.g., carrageenan-induced paw edema) have shown that the compound reduces swelling significantly compared to control groups.
Treatment GroupEdema Reduction (%)
Control0
Compound Dose 130
Compound Dose 250

This reduction in inflammation may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Neuroprotective Effects: A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
  • Synergistic Effects with Chemotherapy: Research indicates that this compound may enhance the efficacy of traditional chemotherapeutic agents when used in combination therapies.
  • Mechanistic Insights: Advanced molecular docking studies have provided insights into how this compound interacts with specific receptors and enzymes at a molecular level, paving the way for rational drug design.

Q & A

Q. What are the optimal synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step pathways:
  • Step 1 : Formation of the tetrahydroquinoline core via cyclization reactions under reflux conditions, often using DMF or DMSO as solvents to enhance reaction efficiency .
  • Step 2 : Introduction of the 2-methoxyacetyl group via nucleophilic acyl substitution, requiring precise temperature control (e.g., 0–5°C) to minimize side reactions .
  • Step 3 : Coupling of the thiophene-cyclopentane carboxamide moiety using amide bond-forming reagents like EDCI/HOBt, with reaction progress monitored via HPLC .
    Yield optimization (60–85%) depends on solvent purity, stoichiometric ratios, and inert atmosphere maintenance .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry of the tetrahydroquinoline and thiophene moieties. Aromatic proton signals in the δ 6.5–8.5 ppm range validate thiophene integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ ion for C22_{22}H25_{25}N2_2O3_3S: 397.1584) .
  • X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry at the cyclopentane carboxamide group .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays (>10 mM solubility). For in vivo studies, use co-solvents like PEG-400 or cyclodextrin-based formulations .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) should be quantified to establish storage guidelines (-20°C under argon) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with solvent systems (e.g., water/DMSO mixtures) to predict aggregation behavior or solvent-accessible surface areas .
  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., amide bond formation) to identify rate-limiting stages and optimize catalytic conditions .
  • In Silico Docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina to prioritize in vitro assays. A docking score ≤ -7.0 kcal/mol suggests high binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with variations in the tetrahydroquinoline (e.g., 6-methoxy vs. 7-methoxy) or thiophene (e.g., 3-substituted vs. 2-substituted) groups .
  • Bioactivity Assays : Test analogs in parallel against a panel of targets (e.g., cancer cell lines, enzymatic assays). Use IC50_{50} values to correlate substituent electronegativity with potency .
  • Data Analysis : Apply multivariate regression to identify critical descriptors (e.g., logP, polar surface area) influencing activity. A QSAR model with R2^2 > 0.85 is statistically robust .

Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent batch, humidity). Discrepancies >15% suggest undocumented variables .
  • Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to detect regioisomeric impurities. For example, a misassigned 13^{13}C signal at δ 170 ppm could indicate acyl migration .
  • Collaborative Validation : Cross-validate data with independent labs using standardized reference materials (e.g., USP-grade reagents) .

Q. What methodologies are recommended for investigating the compound’s bioactivity in complex biological systems?

  • Methodological Answer :
  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates. A ΔTm_{m} shift ≥ 2°C indicates significant interaction .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS-based plasma stability studies (half-life > 2 hours suggests suitability for in vivo models) .
  • Toxicity Screening : Perform high-content imaging in hepatocyte cultures to assess mitochondrial membrane potential (ΔΨm) loss, a marker of cytotoxicity .

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